![molecular formula C14H20N4O4S B13584211 tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyanoethyl group, and a pyridin-3-ylmethyl group attached to a sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyridin-3-ylmethylamine with a sulfamoyl chloride derivative under basic conditions to form the sulfamoyl intermediate.
Addition of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group.
Carbamoylation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyanoethyl and pyridin-3-ylmethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-ButylN-[(2-cyanoethyl)sulfamoyl]carbamate: Lacks the pyridin-3-ylmethyl group, making it less complex.
tert-ButylN-[(pyridin-3-yl)methyl]sulfamoyl]carbamate: Lacks the cyanoethyl group, affecting its reactivity.
tert-ButylN-[(2-cyanoethyl)[(phenyl)methyl]sulfamoyl]carbamate: Contains a phenyl group instead of a pyridin-3-yl group, altering its chemical properties.
Uniqueness
The presence of both the cyanoethyl and pyridin-3-ylmethyl groups in tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate provides a unique combination of reactivity and binding affinity. This makes it particularly valuable in applications requiring specific interactions with biological targets or complex synthetic routes.
Properties
Molecular Formula |
C14H20N4O4S |
|---|---|
Molecular Weight |
340.40 g/mol |
IUPAC Name |
tert-butyl N-[2-cyanoethyl(pyridin-3-ylmethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C14H20N4O4S/c1-14(2,3)22-13(19)17-23(20,21)18(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,9,11H2,1-3H3,(H,17,19) |
InChI Key |
JRLIGYNKLIYOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N(CCC#N)CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




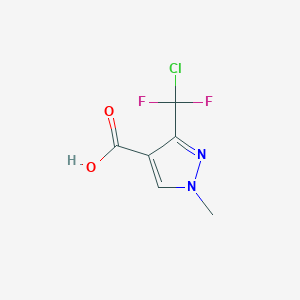

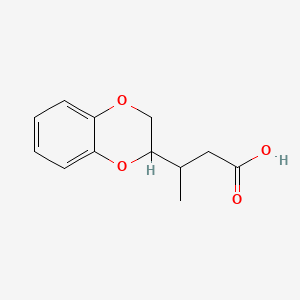
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
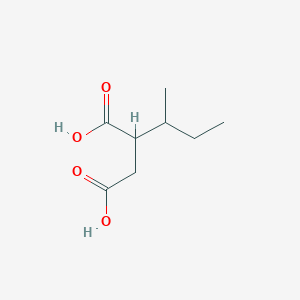
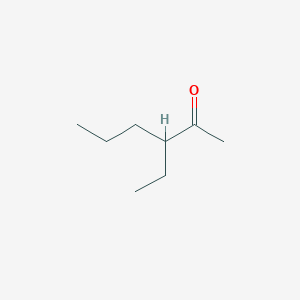
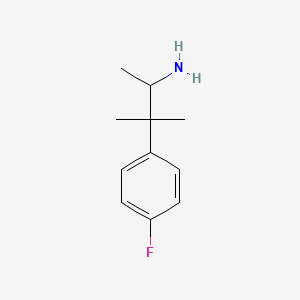

![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)

